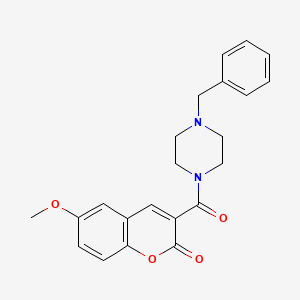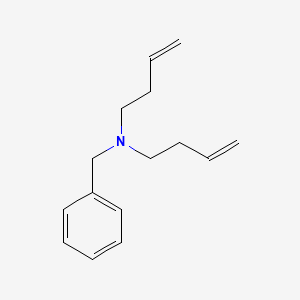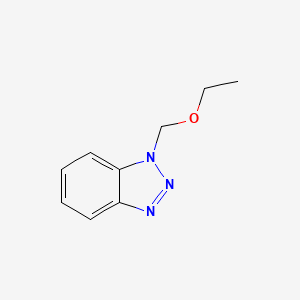
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, commonly known as EPM-01, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. EPM-01 is a promising drug candidate due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of EPM-01 is not fully understood. However, it is believed that EPM-01 interacts with various molecular targets in the body, including ion channels, enzymes, and receptors. EPM-01 has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating the electrical activity of cells. EPM-01 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
EPM-01 has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that EPM-01 can induce apoptosis in cancer cells and inhibit tumor growth. EPM-01 has also been shown to have vasodilatory effects and improve cardiac function in animal models of cardiovascular diseases. In animal models of neurological disorders, EPM-01 has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPM-01 in lab experiments include its unique chemical structure, potential therapeutic properties, and availability of a reliable synthesis method. However, the limitations of using EPM-01 in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of EPM-01. One direction is to further investigate the mechanism of action of EPM-01 and identify its molecular targets in the body. Another direction is to optimize the synthesis method of EPM-01 to improve its yield and purity. Additionally, future studies could explore the potential of EPM-01 in combination with other drugs for the treatment of various diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of EPM-01 in humans.
Métodos De Síntesis
The synthesis of EPM-01 involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 6-ethoxy-2-methylpyrimidin-4-amine to form the intermediate 2-chloro-N-(6-ethoxy-2-methylpyrimidin-4-yl)benzamide. This intermediate is then reacted with piperazine to yield the final product, EPM-01. The synthesis of EPM-01 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
EPM-01 has shown potential in various scientific research applications, including cancer treatment, cardiovascular diseases, and neurological disorders. In cancer treatment, EPM-01 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular diseases, EPM-01 has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, EPM-01 has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAKJTXAJAMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)

